molecular formula C10H8O2S B1337884 4-(Phenylthio)-2(5H)-furanone CAS No. 57061-30-0

4-(Phenylthio)-2(5H)-furanone

Cat. No. B1337884
CAS RN: 57061-30-0
M. Wt: 192.24 g/mol
InChI Key: CQRLKSIDKBTDRC-UHFFFAOYSA-N
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Description

4-(Phenylthio)-2(5H)-furanone is a chemical compound that belongs to the class of organic compounds known as furanones. These compounds are characterized by a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom, and a lactone moiety, which is a cyclic ester. The presence of the phenylthio group suggests potential applications in various chemical reactions and possibly in the synthesis of flavor compounds or pharmaceuticals .

Synthesis Analysis

The synthesis of substituted 2(5H)-furanones, including those with a phenylthio group, can be achieved through several methods. One approach involves the reaction of dianions of (phenylthio)acetic acid with epoxides, followed by oxidation and pyrolysis to yield various substituted furanones . Another method includes the transformation of alkyl esters of 4-oxo-3-phenylthioalkanoic acids into substituted 4-phenylthio-2(5H)-furanones using p-toluene sulfonic acid or organometallic reagents . These methods provide a general framework for the synthesis of a wide range of furanones with different substituents.

Molecular Structure Analysis

The molecular structure of furanones, including those substituted with a phenylthio group, can be complex due to the potential for various isomers and derivatives. X-ray single-crystal diffraction studies have been used to establish the structures of related compounds, such as 4-halo-5-hydroxyfuran-2(5H)-ones . Additionally, theoretical studies using density functional theory (DFT) have been conducted to investigate the reaction mechanisms and molecular structures of similar furanones .

Chemical Reactions Analysis

Furanones can undergo a variety of chemical reactions due to their reactive sites. For instance, they can participate in condensation reactions with aromatic aldehydes or phthalic anhydride to yield 3-arylidenefuranone derivatives9. They can also react with nucleophilic and electrophilic reagents, leading to the formation of amides, isothiazolones, and other heterocyclic compounds9. The presence of the phenylthio group in 4-(Phenylthio)-2(5H)-furanone may influence its reactivity and the types of reactions it can undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(Phenylthio)-2(5H)-furanone would be influenced by its functional groups. While specific data on this compound is not provided, related furanones have been shown to produce complex mixtures of volatile compounds when reacted with cysteine or hydrogen sulfide, which are relevant to the flavor of roasted foods . The phenylthio group could also impart specific electronic and steric effects, affecting the compound's boiling point, solubility, and stability.

Scientific Research Applications

Synthesis Methods

Several studies have developed efficient synthesis methods for furanone derivatives. For instance, the sequential halolactonization-hydroxylation reaction of 4-aryl-2,3-allenoic acids has been used to synthesize 4-Halo-5-hydroxyfuran-2(5H)-ones, with the structures confirmed by X-ray single-crystal diffraction (Ma, Wu, & Shi, 2004). Another approach involves the conjugate addition reactions of thionucleophiles to 2(5H)-furanones, yielding new 4-thio-4,5-dihydro-2(3H)-furanones (Busqué et al., 2004).

Chemical Transformations

Chemical transformations of furanone derivatives have been extensively studied. 3-Phenylthio-5-aryl-2(3H)-furanones, prepared from 2-phenylthio-3-aroylpropionic acids, can be converted into a variety of nitrogen- and sulfur-containing heterocycles, showcasing the versatility of furanones as synthetic intermediates (Youssef et al., 2007).

Antitumor Activities

The antitumor activities of novel 2(5H)-furanone derivatives containing dithiocarbamate have been investigated, demonstrating the potential biological applications of these compounds. For instance, specific derivatives exhibited significant inhibition activities against certain cancer cell lines, highlighting the therapeutic potential of furanone derivatives (Li Tian-ca, 2014).

Antioxidant and Anti-inflammatory Agents

Novel 4,5-diaryl-3-hydroxy-2(5H)-furanones have been synthesized and evaluated for their antioxidant and anti-inflammatory properties. These compounds, particularly those with specific substitution patterns, have shown significant biological activities, suggesting their utility in treating inflammatory diseases and conditions related to oxidative stress (Weber et al., 2002).

Liquid Crystal Applications

2(5H)-furanone derivatives have also found applications in the field of liquid crystals. A study designed and synthesized furanone liquid-crystal compounds based on natural molecules and biphenyl derivatives, exploring the potential of 2(5H)-furanones in this domain (Luo et al., 2013).

Safety And Hazards

The safety information for “4-(Phenylthio)-2(5H)-furanone” includes a GHS07 pictogram and a warning signal word. The hazard statements include H302, and the precautionary statements include P202, P261, P280 .

properties

IUPAC Name

3-phenylsulfanyl-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2S/c11-10-6-9(7-12-10)13-8-4-2-1-3-5-8/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQRLKSIDKBTDRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC(=O)O1)SC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90451249
Record name 4-(Phenylthio)-2(5H)-furanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90451249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Phenylthio)-2(5H)-furanone

CAS RN

57061-30-0
Record name 4-(Phenylthio)-2(5H)-furanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90451249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
H Uda, Y Takahashi, H Hagiwara, H Kosugi - Heterocycles, 1981 - cir.nii.ac.jp
A Facile Synthesis of 4-Phenylthio-2(5H )-furanone Derivatives. Synthesis of Sesquirose Furan and Bullate-none | CiNii Research CiNii 国立情報学研究所 学術情報ナビゲータ[サイニィ] 詳細へ …
Number of citations: 2 cir.nii.ac.jp
WJ Xiao - 2001 - ruor.uottawa.ca
A systematic investigation has been carried out on the palladium-catalyzed thiocarbonylation and related reactions of unsaturated substrates such as propargylic and allylic alcohols, 1,2…
Number of citations: 3 ruor.uottawa.ca
FS Schoonbeek - 2001 - research.rug.nl
Het onderwerp van dit ploefschrifi is de gel. Een Engels woord waarvoor eigenlijk geen goed Nederlands equivalent voorhanden is. Toch zullen de meeste mensen zich wel iets voor …
Number of citations: 12 research.rug.nl
DM Kunert - 1980 - search.proquest.com
2 interest in the reactions of vinyl azides was renewed. Vinyl azides have been used frequently as precursors to the highly strained 2H-azirine J_ ring system. For example, Smolinsky …
Number of citations: 2 search.proquest.com

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